molecular formula C6H11NO2 B2785068 (R)-Amino-cyclopropyl-acetic acid methyl ester CAS No. 700342-85-4

(R)-Amino-cyclopropyl-acetic acid methyl ester

Cat. No.: B2785068
CAS No.: 700342-85-4
M. Wt: 129.159
InChI Key: NZIFONPEUDXXJV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Amino-cyclopropyl-acetic acid methyl ester is a chiral compound with a cyclopropyl ring, an amino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-cyclopropyl-acetic acid methyl ester typically involves the esterification of ®-Amino-cyclopropyl-acetic acid. One common method is the reaction of the amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of ®-Amino-cyclopropyl-acetic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Amino-cyclopropyl-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: ®-Amino-cyclopropyl-acetic acid and methanol.

    Reduction: ®-Amino-cyclopropyl-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Amino-cyclopropyl-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-Amino-cyclopropyl-acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    (S)-Amino-cyclopropyl-acetic acid methyl ester: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    Cyclopropyl-acetic acid methyl ester: Lacks the amino group, resulting in different reactivity and applications.

    Amino-acetic acid methyl ester: Lacks the cyclopropyl ring, leading to different steric and electronic properties.

Uniqueness

®-Amino-cyclopropyl-acetic acid methyl ester is unique due to its chiral nature and the presence of both an amino group and a cyclopropyl ring. These features contribute to its distinct reactivity and potential for selective interactions with biological targets.

Properties

IUPAC Name

methyl (2R)-2-amino-2-cyclopropylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFONPEUDXXJV-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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